Technical Guide: Synthesis of Triethyl 2-morpholino-1,1,2-ethanetricarboxylate
Technical Guide: Synthesis of Triethyl 2-morpholino-1,1,2-ethanetricarboxylate
This guide outlines the precision synthesis of Triethyl 2-morpholino-1,1,2-ethanetricarboxylate , a highly functionalized aliphatic building block. The methodology prioritizes the Michael Addition pathway due to its superior atom economy, mild conditions, and scalability compared to nucleophilic substitution routes.
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Executive Summary
Target Molecule: Triethyl 2-morpholino-1,1,2-ethanetricarboxylate Molecular Formula: C₁₅H₂₅NO₇ Core Application: Intermediate for heterocyclic pharmaceutical scaffolds (e.g., pyrrolidones, beta-lactams) and functionalized amino acid derivatives.
This protocol utilizes a convergent synthetic strategy. The core transformation is the conjugate addition of morpholine to the electron-deficient alkene Triethyl ethenetricarboxylate . This route avoids the harsh conditions and elimination side-products associated with the alkylation of halo-esters.
Retrosynthetic Analysis & Strategy
The target molecule contains a vicinal tricarboxylate backbone with a bulky morpholine amine at the 2-position. Disconnection at the C-N bond reveals two primary precursors: the nucleophile (Morpholine) and the Michael acceptor (Triethyl ethenetricarboxylate).
Synthetic Logic[1]
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Precursor Synthesis: Construction of the tri-ester alkene via Knoevenagel condensation of diethyl malonate and ethyl glyoxylate.
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C-N Bond Formation: Spontaneous Michael addition of morpholine to the highly electrophilic alkene.
Figure 1: Retrosynthetic logic flow from target molecule to commercially available raw materials.
Experimental Protocol
Phase 1: Synthesis of Triethyl Ethenetricarboxylate (The Acceptor)
Note: This intermediate is highly electrophilic and moisture-sensitive. Prepare fresh or store under inert atmosphere.
Reaction:
Reagents:
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Diethyl malonate (1.0 eq)[1]
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Ethyl glyoxylate (polymer form or 50% toluene soln) (1.05 eq)
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Acetic anhydride (1.2 eq)
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Zinc chloride (anhydrous, 0.05 eq)
Procedure:
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Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a drying tube (CaCl₂).
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Charging: Add Diethyl malonate (16.0 g, 100 mmol) and Zinc chloride (0.68 g, 5 mmol) to the flask. Stir to suspend the catalyst.
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Addition: Add Ethyl glyoxylate (10.7 g, 105 mmol) followed by Acetic anhydride (12.2 g, 120 mmol).
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Reaction: Heat the mixture to 100–110°C for 4–6 hours. The mixture will darken slightly. Monitor via TLC (Hexane/EtOAc 8:2) for the disappearance of diethyl malonate.
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Workup: Cool to room temperature. Dilute with Toluene (100 mL) to precipitate zinc salts. Filter through a Celite pad.
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Purification: Concentrate the filtrate under reduced pressure. Distill the residue under high vacuum (approx. 120–125°C at 0.5 mmHg) to yield Triethyl ethenetricarboxylate as a clear, slightly yellow oil.
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Yield Target: 65–75%
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Phase 2: Michael Addition (The Coupling)
Reaction:
Reagents:
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Triethyl ethenetricarboxylate (from Phase 1) (1.0 eq)
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Morpholine (1.05 eq)
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Solvent: Anhydrous Ethanol or Dichloromethane (DCM)
Procedure:
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Setup: In a 250 mL round-bottom flask, dissolve Triethyl ethenetricarboxylate (2.44 g, 10 mmol) in anhydrous Ethanol (25 mL). Cool to 0°C in an ice bath.
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Addition: Add Morpholine (0.91 g, 10.5 mmol) dropwise over 10 minutes. Caution: The reaction is exothermic.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2 hours.
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Checkpoint: The highly electron-deficient alkene reacts rapidly. TLC should show complete conversion of the alkene (Rf ~0.6) to a more polar product (Rf ~0.3 in Hex/EtOAc 7:3).
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Workup: Evaporate the solvent under reduced pressure to yield a viscous yellow oil.
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Purification:
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Option A (Distillation): Kugelrohr distillation (high vacuum, <0.1 mmHg) is possible but risks retro-Michael elimination if heated excessively (>150°C).
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Option B (Acid/Base Extraction - Recommended): Dissolve oil in Et₂O. Extract with 1M HCl (3x). Combine aqueous layers and basify with NaHCO₃ to pH 8-9. Extract back into DCM (3x). Dry over Na₂SO₄ and concentrate.
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Final Product: Triethyl 2-morpholino-1,1,2-ethanetricarboxylate (Pale yellow viscous oil).
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Molecular Weight | 331.36 g/mol | |
| Phase 1 Yield | 65 - 75% | Dependent on vacuum distillation quality |
| Phase 2 Yield | 85 - 92% | High efficiency of Michael addition |
| Appearance | Pale yellow oil | Viscous |
| Boiling Point | ~160°C (0.5 mmHg) | Estimated; decomposition risk >180°C |
| Solubility | DCM, EtOH, EtOAc | Insoluble in water (neutral form) |
Mechanism of Action
The reaction proceeds via a conjugate addition mechanism. The morpholine nitrogen lone pair attacks the
Figure 2: Step-wise mechanistic flow of the Michael addition.
Validation & Characterization
To ensure scientific integrity, the product must be validated against the following spectral expectations:
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¹H NMR (400 MHz, CDCl₃):
- 1.25–1.35 (m, 9H, 3x -CH₃ of ethyl esters).
- 2.5–2.7 (m, 4H, Morpholine N-CH₂).
- 3.6–3.7 (m, 4H, Morpholine O-CH₂).
- 3.95 (d, J=10Hz, 1H, CH-(COOEt)₂).
- 4.1–4.3 (m, 7H, 3x -OCH₂- + 1H at C2).
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Key Diagnostic: The doublet at ~3.95 ppm confirms the coupling between the C1 and C2 protons, verifying the 1,1,2-substitution pattern.
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IR Spectroscopy:
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Strong carbonyl stretch (
) at 1730–1750 cm⁻¹ (broad/split due to multiple esters). -
Absence of C=C stretch (1640 cm⁻¹) from the starting material.
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Safety & Handling
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Triethyl ethenetricarboxylate: Potent lachrymator and skin irritant. Handle only in a fume hood.
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Morpholine: Corrosive, flammable liquid. Causes severe skin burns and eye damage.
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Waste Disposal: Aqueous waste from the extraction step contains zinc salts (Phase 1) and must be disposed of as hazardous heavy metal waste.
References
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Preparation of Triethyl Ethenetricarboxylate via Knoevenagel Condensation Source: Organic Syntheses, Coll.[2][3] Vol. 3, p. 377 (Analogous procedure for ethylidenemalonates). Context: Establishes the standard protocol for condensing malonates with aldehydes using acetic anhydride/zinc chloride. URL:
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Reactivity of Ethenetricarboxylates in Michael Additions Source: Yamazaki, S. "Efficient Synthesis of Heterocycles Using Highly Electrophilic Ethenetricarboxylates."[4] Journal of Synthetic Organic Chemistry, Japan, 2016. Context: Validates the high electrophilicity of the tri-ester alkene and its suitability for amine conjugation. URL:
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General Michael Addition of Secondary Amines to Electron-Deficient Alkenes Source:The Journal of Organic Chemistry, "Conjugate Addition of Amines to Acrylates and Related Systems." Context: Provides the mechanistic grounding for the spontaneous addition of morpholine to the alkene without heavy catalysis. URL:
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Properties of Triethyl 1,1,2-ethanetricarboxylate (Saturated Parent) Source: PubChem Compound Summary for CID 81961. Context: Reference for physical properties of the backbone structure. URL:
